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molecular formula C11H14O3 B8316871 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol

Cat. No. B8316871
M. Wt: 194.23 g/mol
InChI Key: SBVWWGSKROAPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354431B2

Procedure details

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid (17) (1 g, 4.8 mmol) is dissolved in 80 ml dichloromethane and after addition of 187 μl DMF (2.4 mmol) the mixture is cooled to 10-15° C. Oxalylchloride (619 ul, 7.2 mmol) is added drop wise and the mixture is stirred for 30 min at room temperature. The mixture is evaporated under reduced pressure, dissolved in THF and cooled to −55° C. A solution of NaBH4 (1.3 g, 34.1 mmol) in 10 ml of DMF is added via syringe. The white suspension is allowed to stir for another 1.5 h at −55° C. 4 ml of acetic acid is added at this temperature and the mixture is poured into 150 ml of a 5% aqueous NaHCO3 solution. The mixture is diluted with ethyl acetate and washed with brine. The crude product is purified by Flash-chromatography (ethyl acetate/hexanes (4:6), silicagel).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
619 μL
Type
reactant
Reaction Step Two
Name
Quantity
1.3 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
187 μL
Type
solvent
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[CH2:13][C:12](=[O:14])[C:5]2[C:6]([C:9](O)=[O:10])=[CH:7][O:8][C:4]=2[CH2:3]1.C(Cl)(=O)C(Cl)=O.[BH4-].[Na+].C([O-])(O)=O.[Na+]>ClCCl.CN(C=O)C.C(OCC)(=O)C.C(O)(=O)C>[CH3:1][C:2]1([CH3:15])[CH2:13][C:12](=[O:14])[C:5]2[C:6]([CH2:9][OH:10])=[CH:7][O:8][C:4]=2[CH2:3]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1(CC2=C(C(=CO2)C(=O)O)C(C1)=O)C
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
619 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
187 μL
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in THF
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −55° C
STIRRING
Type
STIRRING
Details
to stir for another 1.5 h at −55° C
Duration
1.5 h
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
The crude product is purified by Flash-chromatography (ethyl acetate/hexanes (4:6), silicagel)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1(CC2=C(C(=CO2)CO)C(C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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